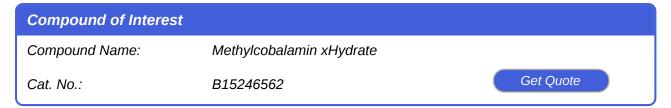


In Vivo Performance of Methylcobalamin Hydrate Formulations: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of different methylcobalamin hydrate formulations, focusing on their pharmacokinetic profiles and therapeutic efficacy. The data presented is compiled from multiple preclinical and clinical studies to aid in the selection of appropriate formulations for research and development.

Executive Summary

The in vivo performance of methylcobalamin hydrate is significantly influenced by its formulation and route of administration. Novel delivery systems such as nanoparticle oral sprays and intranasal sprays have demonstrated enhanced absorption and bioavailability compared to conventional oral tablets. Injectable formulations, including subcutaneous and intramuscular routes, provide rapid and complete bioavailability. This guide summarizes key pharmacokinetic parameters from comparative studies to facilitate evidence-based decisions in formulation development and selection.

Data Presentation: Pharmacokinetic Comparison

The following tables summarize the key pharmacokinetic parameters of different methylcobalamin hydrate formulations from in vivo studies.

Table 1: Comparison of Oral and Intranasal Formulations



Formulati on	Dose	Cmax (Maximu m Concentr ation)	Tmax (Time to Maximum Concentr ation)	Relative Bioavaila bility	Study Populatio n	Referenc e
Nanoparticl e Oral Spray	1000 μg	Significantl y higher than tablet, emulsion, and liposome	Rapid systemic detection at 1 hour	Bioequival ent to a 5000 µg chewable tablet	Healthy Adults	[1]
Standard Tablet	1000 μg	Lower than nanoparticl e spray	-	Lower than nanoparticl e spray	Healthy Adults	[1]
Emulsion	1000 μg	Very low serum levels	-	Poor absorption profile	Healthy Adults	[1]
Liposome Oral Spray	1000 μg	Poorest absorption profile	-	Poorest absorption profile	Healthy Adults	[1]
Chewable/ Dissolvable Tablet	5000 μg	-	-	Bioequival ent to 1000 µg nanoparticl e spray	Healthy Adults	[1]
Nasal Spray	500 μg	197.49% of IM injection (un- normalized)	0.2 hours	~20% (dose- normalized vs. IM)	Healthy Volunteers	[2][3]



Nasal Spray	500 μg (every other day)	1397.3 ± 369.03 pg/ml (at 30 mins)	30 minutes	Significantl y higher than sublingual tablet	Vitamin B12 Deficient Patients	[4]
Sublingual Tablet	1500 μg (every other day)	197.9 ± 29.7 pg/ml (at 30 mins)	-	Significantl y lower than nasal spray	Vitamin B12 Deficient Patients	[4]
Oral Tablet	1500 μg (daily)	Slight increase from baseline	-	Significantl y lower than nasal spray	Type-2 Diabetes Patients on Metformin	[5]

Table 2: Comparison of Injectable Formulations

Formulati on	Dose	Cmax (Maximu m Concentr ation)	Tmax (Time to Maximum Concentr ation)	Absolute Bioavaila bility	Study Populatio n	Referenc e
Subcutane ous (SC) Injection	1500 μg	57.01 ng/mL	1.38 hours	Comparabl e to IM injection	Healthy Adult Humans	[6][7]
Intramuscu lar (IM) Injection	1500 μg	45.82 ng/mL	1.49 hours	-	Healthy Adult Humans	[6][7]
Intramuscu lar (IM) Injection	100 μg	Lower than 500 µg nasal spray (un- normalized)	1.15 hours	-	Healthy Volunteers	[2][3]



Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Comparative Bioavailability of a Nanoparticle Oral Spray and Other Formulations

- Study Design: A comparative clinical study involving 16 healthy adult subjects.
- Formulations Tested:
 - Nanoparticle oral spray (NanoCelle™): 1000 μg methylcobalamin.
 - Standard tablet: 1000 μg cyanocobalamin (absorbed via the gastrointestinal tract).
 - Dissolvable (chewable) tablet: 5000 μg methylcobalamin (absorbed sublingually).
 - Liposome oral spray: 1000 μg methylcobalamin.
 - Emulsion.[1]
- Procedure: Each formulation was administered to the subjects after a baseline blood sample
 was taken. Subsequent blood samples were collected at 1, 3, and 6 hours postadministration.
- Analysis: Serum vitamin B12 levels were measured using a chemiluminescence assay. The absorption profiles of the different formulations were then compared.[1]

Pharmacokinetic Comparison of Subcutaneous (SC) vs. Intramuscular (IM) Injection

- Study Design: A randomized, two-treatment, parallel, comparative bioavailability study in 24 healthy adult human subjects.[6][7]
- Formulations Tested:
 - Test Product: Methylcobalamin Injection 1500 mcg (Subcutaneous route).



- Reference Product: Methylcobalamin Injection 1500 mcg (Intramuscular route).
- Procedure: Subjects received a single dose of either the SC or IM injection after an overnight fast. Blood samples were collected at predefined time points up to 72 hours post-dose to determine the plasma concentrations of methylcobalamin.[6][7]
- Analysis: Pharmacokinetic parameters including Cmax, Tmax, and AUC0-72 were calculated and statistically analyzed to compare the bioavailability of the two routes.[6][7]

Bioavailability of a Novel Nasal Spray vs. Intramuscular Injection

- Study Design: A randomized, single-dose, open-label, two-way crossover comparative bioavailability study in 18 healthy male volunteers.[2][3][8]
- Formulations Tested:
 - Test Product: Methylcobalamin Nasal Spray (500 mcg).
 - Reference Product: Intramuscular Injection of methylcobalamin (100 mcg).
- Procedure: Participants were administered a single dose of either the nasal spray or the intramuscular injection in each study period, separated by a washout period. Serial blood samples were collected to measure plasma vitamin B12 concentrations.[2][8]
- Analysis: Pharmacokinetic parameters (Cmax, Tmax, and AUC) were determined and compared between the two formulations, both with and without dose normalization.[2][3]

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the absorption pathways of different methylcobalamin formulations.

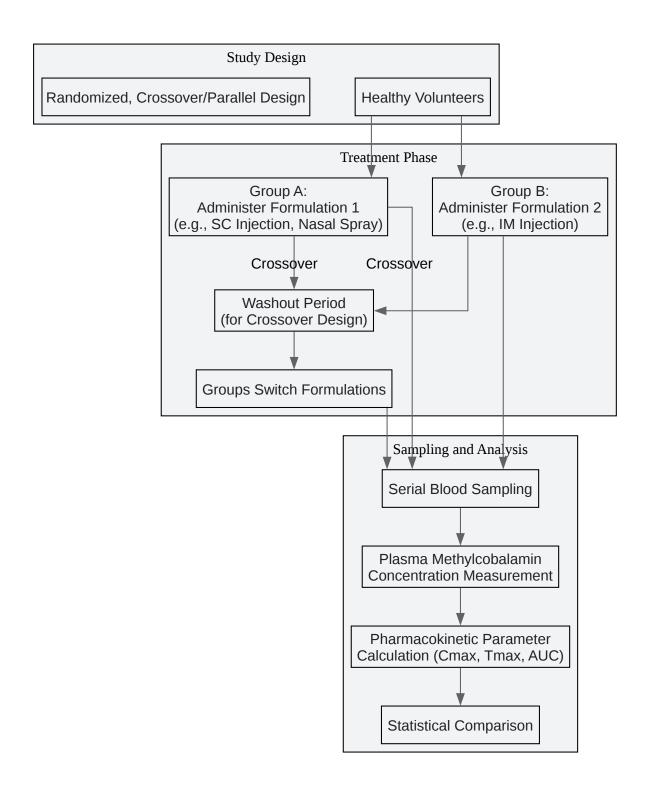




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Experimental Workflow for Oral Formulation Comparison.

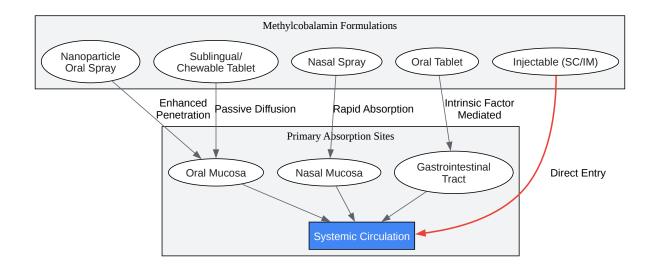




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Workflow for Injectable and Nasal Formulation Studies.





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Absorption Pathways of Different Formulations.

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